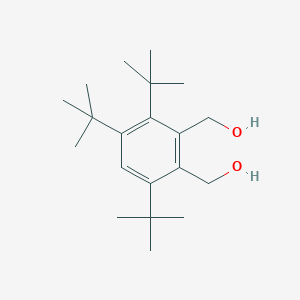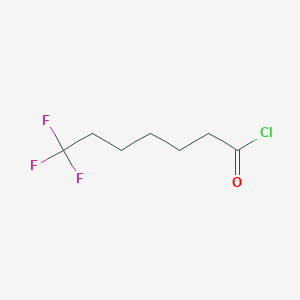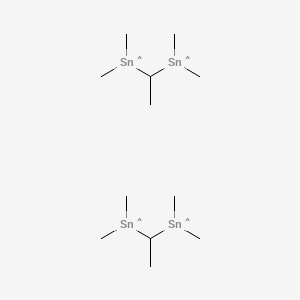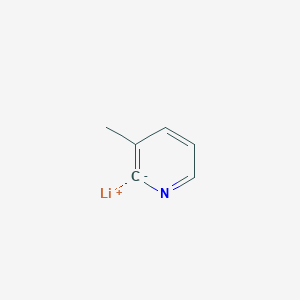
CID 21266991
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-N,N’-bis(trimethylsilyl)silanediamine is an organosilicon compound characterized by the presence of silicon-nitrogen bonds. This compound is notable for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine can be synthesized through the reaction of methylamine with trimethylchlorosilane in the presence of a base such as sodium amide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods: In industrial settings, the production of 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze, leading to the formation of silanols and ammonia.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or alkoxides are commonly used.
Hydrolysis: Typically occurs in the presence of water or aqueous acids.
Oxidation and Reduction: Specific oxidizing or reducing agents are employed depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Products vary based on the substituent introduced.
Hydrolysis: Silanols and ammonia.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Methyl-N,N’-bis(trimethylsilyl)silanediamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Employed in the modification of biomolecules to enhance stability and solubility.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用機序
The mechanism of action of 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine involves its ability to form stable silicon-nitrogen bonds. These bonds confer stability and resistance to hydrolysis, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
類似化合物との比較
- 1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine
- Tris(trimethylsilyl)amine
Comparison: 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it particularly valuable in applications requiring robust and reliable performance.
特性
分子式 |
C7H23N2Si3 |
|---|---|
分子量 |
219.53 g/mol |
InChI |
InChI=1S/C7H23N2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h8-9H,1-7H3 |
InChIキー |
CHJGWWUZZHMTRZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](N[Si](C)(C)C)N[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)



